molecular formula C11H12N2OS B2710352 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine CAS No. 2202209-61-6

3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine

Cat. No. B2710352
CAS RN: 2202209-61-6
M. Wt: 220.29
InChI Key: FZJFLUBSADAVOX-UHFFFAOYSA-N
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Description

“3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine” is a chemical compound that belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Molecular Structure Analysis

Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiazole ring in “this compound” likely contributes to its chemical properties and reactivity.

Scientific Research Applications

Synthesis and Biological Applications

Multicomponent Synthesis Approach

A series of thiazolo[3,2-a]pyridines have been prepared using a multicomponent reaction approach. This method involves the interaction between aromatic aldehydes, 2-nitromethylenethiazolidine, and nitriles. One of the compounds synthesized through this method shows promising anticancer activity across a range of cancer cell lines (Altug et al., 2011).

Antimicrobial Activities

The synthesis of thiazoles and their fused derivatives has been explored, with some newly synthesized derivatives showing antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008).

Pyrido[4′,3′4,5]thieno[2,3-d]pyrimidines

New derivatives of this compound class have been synthesized, with their structures established through spectral data. These compounds are of interest due to their potential pharmaceutical applications (Ahmed, 2003).

Anticancer Agents

Novel pyridine-thiazole hybrid molecules have been developed, demonstrating high antiproliferative activity against a panel of tumor-derived cell lines. These compounds exhibit a selectivity for cancer cells, suggesting they might be potential anticancer agents (Ivasechko et al., 2022).

Chemical Properties and Synthesis Methods

Microwave-Assisted Synthesis

A solvent-free, microwave-assisted synthesis method has been developed for ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. This method features operational simplicity, high atom economy, and environmentally benign conditions, making it an efficient approach for synthesizing poly-functionalized tri-heterocyclic benzothiazole derivatives (Bhoi et al., 2016).

Structural and Mechanistic Insights

Dabigatran Etexilate Tetrahydrate Study

The crystal structure of Dabigatran etexilate tetrahydrate, a compound related to the pyridine and thiazole derivatives, has been reported. This study provides valuable insights into the molecular interactions and structural conformation of such compounds (Liu et al., 2012).

Future Directions

The future directions for research on “3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine” and similar thiazole derivatives could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by thiazole derivatives , they may have potential applications in the development of new drugs and therapeutic agents.

properties

IUPAC Name

4-methyl-2-(1-pyridin-3-ylethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-7-15-11(13-8)14-9(2)10-4-3-5-12-6-10/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJFLUBSADAVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC(C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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